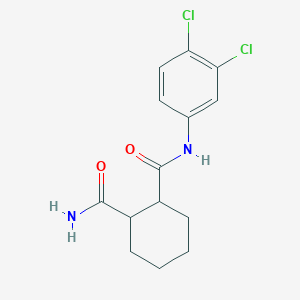

2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide

Description

Properties

Molecular Formula |

C14H16Cl2N2O2 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |

InChI |

InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20) |

InChI Key |

AVKZWCJNDWOBAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with cyclohexane-1,2-dicarboxylic anhydride. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst, often at elevated temperatures around 60°C .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide groups to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of diamines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Dicarboxamide Derivatives

Pharmacodynamic and Pharmacokinetic Profiles

Table 2: Comparative Pharmacological Data

- Lu AF21934 vs. ADX88178 : Both are mGlu4 PAMs, but Lu AF21934’s cyclohexane scaffold confers superior BBB penetration compared to ADX88178’s thiazole-based structure .

- Lu AF21934 vs. BD 1008 : Despite sharing a 3,4-dichlorophenyl group, BD 1008 targets sigma receptors, highlighting the critical role of the carboxamide-cyclohexane backbone in mGlu4 specificity .

Stereochemical and Substituent Effects

- Substituent Modifications :

- Replacement of the 3,4-dichlorophenyl group with 3,5-dichlorophenyl (as in rel-(1R,2S)-2-((3,5-dichlorophenyl)carbamoyl)cyclohexane-1-carboxylic acid) reduces commercial viability and alters receptor binding .

- Ethylamine-pyrrolidine chains (e.g., BD 1008) shift activity to sigma receptors, underscoring the importance of dicarboxamide groups in mGlu4 targeting .

Biological Activity

Overview

2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide is a compound with notable biological activity, particularly in the fields of pharmacology and toxicology. Its molecular formula is , and it has a molecular weight of 315.2 g/mol. This compound has been studied for its potential therapeutic effects, as well as its environmental impact due to its persistence and bioaccumulation potential.

- Molecular Formula : C14H16Cl2N2O2

- Molecular Weight : 315.2 g/mol

- CAS Number : 1445605-23-1

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclohexane dicarboxamides exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide demonstrate antibacterial activity against various strains of bacteria including Escherichia coli and Enterococcus faecalis . The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Studies

Toxicological assessments indicate that this compound may exhibit cytotoxic effects on mammalian cells at higher concentrations. In vitro studies have demonstrated that exposure to 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide can lead to apoptosis in certain cell lines, highlighting the need for careful evaluation of its safety profile .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of cyclohexane dicarboxamides and tested their antimicrobial efficacy. The results showed that the dichlorophenyl-substituted compounds had enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts. The study concluded that modifications in the molecular structure significantly influence biological activity.

| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| 2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide | 20 mm |

| Unsubstituted Cyclohexanedicarboxamide | 12 mm |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various human cell lines to evaluate the safety profile of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide. The compound was found to induce cytotoxic effects at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 55 |

| A549 | 60 |

Environmental Impact

The persistence of this compound in the environment raises concerns regarding its potential bioaccumulation in aquatic organisms. Studies have indicated that chlorinated compounds can undergo biotransformation in microbial communities, leading to the formation of more toxic metabolites . Monitoring and regulatory measures are essential to mitigate risks associated with its environmental presence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclohexane-1,2-dicarboxylic acid derivatives and 3,4-dichloroaniline via coupling reactions. Key factors include:

- Catalyst Selection : Amide bond formation may require carbodiimide-based catalysts (e.g., EDC/HOBt) to minimize side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic amines, improving reaction efficiency .

- Purification : Column chromatography or recrystallization is critical for isolating the pure compound, with HPLC-MS used to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the cyclohexane backbone and dichlorophenyl substitution pattern. For example, aromatic protons on the dichlorophenyl group resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns, with chlorine isotopes aiding structural confirmation .

- FT-IR : Amide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm) verify the carboxamide functionality .

Q. How does the dichlorophenyl moiety influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity : The 3,4-dichloro substitution increases logP, enhancing membrane permeability (measured via octanol-water partitioning).

- Electron-Withdrawing Effects : Chlorine atoms stabilize the carboxamide group, affecting hydrogen-bonding interactions in biological targets .

- Bioactivity : Structural analogs (e.g., N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide) show activity in proteomics, suggesting potential enzyme inhibition mechanisms .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and target binding of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the cyclohexane ring’s strain energy may influence conformational stability .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). Chlorine atoms may form halogen bonds with active-site residues .

- MD Simulations : Assess binding stability over time, with RMSD analysis to validate docking poses .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., in vitro vs. cellular models)?

- Methodological Answer :

- Dose-Response Curves : Compare IC values in enzyme inhibition (in vitro) vs. cell viability assays (e.g., MTT). Discrepancies may arise from metabolic activation or off-target effects.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites in cellular systems .

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for direct binding affinity measurements .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Chemistry : Minimizes side reactions via precise temperature and mixing control, improving reproducibility .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., polymer-supported EDC) reduce purification steps and enhance scalability .

- In-line Analytics : Implement PAT (Process Analytical Technology) with real-time FT-IR or Raman spectroscopy to monitor reaction progress .

Q. What role does the cyclohexane ring’s conformation play in the compound’s pharmacological profile?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography or NOE NMR to determine chair vs. boat conformations. Chair conformers typically exhibit higher stability and bioavailability .

- SAR Studies : Compare analogs with cyclohexane vs. benzene rings to assess rigidity’s impact on target binding. For example, cyclohexane’s flexibility may enhance entropic gains during ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.